molecular formula C7H4Cl2O2 B1405762 4-Chloro-3-hydroxybenzoyl chloride CAS No. 888731-75-7

4-Chloro-3-hydroxybenzoyl chloride

Cat. No. B1405762
CAS RN: 888731-75-7
M. Wt: 191.01 g/mol
InChI Key: JGUAXWJWCRHVFX-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2 . It is used as a chemical building block in various scientific research applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Chloro-3-hydroxybenzoic acid with thionyl chloride in N,N-dimethyl-formamide and toluene . The reaction conditions include heating at 70°C for 2 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 155.997803 Da .


Chemical Reactions Analysis

This compound is a reactive compound that can react with various nucleophiles, including amines, alcohols, and thiols . The reaction between this compound and nucleophiles results in the formation of amides, esters, and thioesters .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.013 . It is a member of the carbonyl chlorides category .

Scientific Research Applications

Synthesis and Environmental Degradation

4-Chloro-3-hydroxybenzoyl chloride is utilized in various synthetic pathways, including the preparation of hydroxybenzamides and their salts. This process involves the reaction of thionyl chloride with carboxylic acids, highlighting the method's efficiency and potential drawbacks, such as the necessity for high-purity reactants and multiple purification stages due to byproduct formation (A. K. Brel et al., 2015). Additionally, it plays a role in environmental contexts, such as the gamma irradiation-induced degradation of chlorinated aromatic compounds in treated effluent, demonstrating its utility in the breakdown and mineralization of environmental pollutants (Libing Chu & Jianlong Wang, 2016).

Catalytic and Material Synthesis

This chemical is central to the synthesis of new compounds and materials, serving as a precursor or reactant in various chemical transformations. For example, it has been involved in the facile conversion of related compounds into hydroxybenzo[b]selenophenes, demonstrating its versatility in organic synthesis (R. Lisiak & J. Młochowski, 2009). Moreover, it contributes to the development of pharmaceuticals and advanced materials, such as in the synthesis of benzyl 4-hydroxybenzoate under microwave irradiation, showcasing its application in efficient and innovative synthetic methodologies (Ding Man-hua, 2007).

Advanced Oxidation Processes

In environmental science, this compound's degradation by advanced oxidation processes (AOPs) highlights its role in studying and mitigating pollution. The study on the photodegradation of similar compounds in aqueous solutions using AOPs reveals insights into the mechanisms of pollutant breakdown, contributing to environmental protection efforts (J. Lopez et al., 2000).

Safety and Hazards

4-Chloro-3-hydroxybenzoyl chloride is a reactive compound and must be handled with care. It can react with various biological molecules and can cause unwanted modifications . It is also combustible and corrosive .

Mechanism of Action

Target of Action

4-Chloro-3-hydroxybenzoyl chloride (CHBCl) is a synthetic organic compound Hydroxybenzoyl chlorides, a class of compounds to which chbcl belongs, have been used in the synthesis of conjugates with biologically active dipeptides .

Mode of Action

The mode of action of CHBCl involves its interaction with these targets, leading to the formation of new compounds. For instance, hydroxybenzoyl chlorides have been used to synthesize conjugates with dipeptides based on 4-aminobutanoic acid and glycine

Biochemical Pathways

It’s known that hydroxybenzoyl chlorides are used as intermediate products in organic synthesis . They play a crucial role in the synthesis of various biologically active compounds.

Result of Action

The result of CHBCl’s action would depend on the specific targets and pathways it affects. As an intermediate in organic synthesis, CHBCl contributes to the formation of various biologically active compounds . The exact molecular and cellular effects would depend on the specific compounds synthesized using CHBCl.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-hydroxybenzoyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of complex biochemical compounds. For instance, it can react with amino acids and peptides, forming amide bonds that are essential in protein synthesis. Additionally, this compound is involved in the synthesis of hydroxybenzamides, which exhibit a wide range of biological activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Moreover, this compound has been observed to impact the expression of genes related to cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in the synthesis of aromatic compounds, thereby regulating the production of these compounds within cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or reactive chemicals. Long-term studies have indicated that prolonged exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Studies have identified specific dosage thresholds beyond which the compound’s toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as flavin monooxygenases and dioxygenases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence the levels of certain metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization within the cell. The distribution of this compound can also affect its accumulation in specific tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target biomolecules. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its intended site of action .

properties

IUPAC Name

4-chloro-3-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUAXWJWCRHVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An amount of 1 g (5.57 mmol) of 4-chloro-3-hydroxy benzoic acid is added 10 ml (115.8 mmol) of oxalyl chloride and refluxed at 60° C. till the solid had gone into solution. After cooling, the mixture is evaporated to dryness to give 4-chloro-3-hydroxy-benzoyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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